N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide
Description
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O3S2/c1-12-4-2-3-9-26(12)31(28,29)15-7-5-13(6-8-15)19(27)24-25-20-23-18-16(22)10-14(21)11-17(18)30-20/h5-8,10-12H,2-4,9H2,1H3,(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEVLMHPVTYCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of hydrazones and features a complex structure that includes a benzothiazole moiety and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 393.43 g/mol. The presence of fluorine atoms in the benzothiazole ring is significant for its biological activity.
Research indicates that compounds with similar structures often exhibit their biological activity through multiple mechanisms:
- Enzyme Inhibition : Many hydrazones have been studied for their ability to inhibit various enzymes, including cholinesterases, which play a crucial role in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases .
- Antimicrobial Activity : Compounds related to benzothiazole derivatives have shown promising antibacterial and antifungal properties. They disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Anticancer Activity
This compound has demonstrated potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound. It appears to downregulate the expression of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is pivotal in inflammatory responses . This suggests potential applications in treating chronic inflammatory conditions.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies show that it disrupts bacterial cell membranes and inhibits essential metabolic functions, making it a candidate for further development as an antibiotic .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating the anticancer effects of similar hydrazone derivatives reported IC50 values indicating potent inhibition against several cancer cell lines, including breast and lung cancer cells. The compound under discussion showed comparable or superior activity compared to established chemotherapeutics.
- Cholinesterase Inhibition : A comparative study on hydrazones indicated that derivatives similar to this compound exhibited dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 46.8 µM to 137.7 µM for AChE, suggesting potential in treating Alzheimer's disease .
- Antimicrobial Efficacy : Another study demonstrated that related compounds had significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics .
Scientific Research Applications
Biological Activities
1.1 Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives of benzothiazole, including those similar to N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide, have shown promising anti-norovirus activity. In a study involving various derivatives, a compound with a similar structure demonstrated an effective concentration (EC50) of 5.6 µM against norovirus, indicating significant antiviral potential .
1.2 Antitubercular Activity
The compound's benzothiazole moiety is also associated with antitubercular properties. Research has indicated that benzothiazole derivatives exhibit activity against Mycobacterium tuberculosis. In vitro studies have shown that certain derivatives possess minimum inhibitory concentrations (MIC) in the range of 100 µg/mL to 250 µg/mL, suggesting their potential as lead compounds for further development in treating tuberculosis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps that typically include the formation of the benzothiazole ring followed by the introduction of the piperidine sulfonamide group. The importance of substituents on the benzothiazole ring has been underscored in SAR studies, which indicate that halogen substitutions can enhance biological activity significantly.
| Compound | Substituent | EC50 (µM) | Activity |
|---|---|---|---|
| 3j | F | 5.6 | Anti-norovirus |
| 12a | H | 100 | Antitubercular |
| 4b | Br/F | 0.53 | Most potent anti-norovirus |
Case Studies
3.1 Anti-Norovirus Agents
In a systematic screening for anti-norovirus agents, several compounds were synthesized based on the benzothiazole scaffold. The hybrid compound containing both bromine and fluorine substitutions exhibited enhanced potency compared to other derivatives . This highlights the significance of structural modifications in optimizing antiviral efficacy.
3.2 Antitubercular Research
A comprehensive study on the synthesis of benzothiazole derivatives revealed that compounds with specific substitutions could inhibit M. tuberculosis effectively. The research emphasized how variations in the side chains and functional groups influenced the overall activity against bacterial strains .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The compound is compared with three close analogs (Table 1):
*Estimated based on structural similarity.
Key Observations :
- Fluorine Substitution: The target compound’s 4,6-difluoro substitution likely enhances electron-withdrawing effects and metabolic stability compared to mono-fluoro analogs (e.g., CAS 851978-93-3) .
- Benzothiazole Modifications : Ethoxy substitution (CAS 851978-62-6) introduces a larger, more polar group, which may reduce membrane permeability compared to fluorine .
Physicochemical and Spectral Comparisons
- IR/NMR Data :
- Mass Spectrometry : LCMS data for analogs like GB19 () show [M-H]+ peaks (e.g., m/z 444.0), supporting molecular weight validation for the target compound .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzohydrazide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step reactions:
Thiazole ring formation : Reacting 4,6-difluoro-2-aminobenzothiazole with a hydrazide precursor under reflux in ethanol or DMF, with catalysts like acetic acid (70–80°C, 6–8 hours).
Sulfonylation : Introducing the 4-((2-methylpiperidin-1-yl)sulfonyl) group via nucleophilic substitution, using sulfonyl chlorides in dichloromethane (DCM) with triethylamine as a base (0–5°C, 2 hours).
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity.
- Optimization : Reaction yields improve with controlled stoichiometry (1:1.2 molar ratio for sulfonylation), inert atmosphere (N₂), and monitoring by TLC/HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirms substituent integration and electronic environments (e.g., difluorobenzothiazole protons at δ 7.2–7.8 ppm, piperidinyl sulfonyl signals at δ 2.5–3.5 ppm) .
- IR Spectroscopy : Identifies hydrazide N-H stretches (~3200 cm⁻¹) and sulfonyl S=O bonds (~1350 cm⁻¹) .
- X-ray Crystallography : SHELX programs refine crystal structures (e.g., SHELXL for small-molecule refinement) to resolve bond lengths/angles and confirm stereochemistry .
Advanced Research Questions
Q. How can Design of Experiments (DoE) principles be applied to optimize reaction yields and purity?
- Methodology :
- Factor Screening : Use fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading). For sulfonylation, higher yields correlate with lower temperatures (0°C vs. 25°C) and excess sulfonyl chloride (1.5 eq).
- Response Surface Modeling : Central Composite Design (CCD) predicts optimal conditions (e.g., 72% yield at 0°C, 1.2 eq reagent).
- Validation : Confirm via triplicate runs and ANOVA analysis (p < 0.05) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
Assay Standardization : Control variables (cell lines, incubation time, solvent/DMSO concentration). For example, NIH/3T3 fibroblasts show higher cytotoxicity (IC₅₀ = 12 µM) than HeLa cells (IC₅₀ = 28 µM) due to metabolic differences.
Mechanistic Profiling : Use kinase inhibition assays (e.g., EGFR) to distinguish target-specific activity from nonspecific cytotoxicity.
Meta-Analysis : Cross-reference data across studies using tools like PubChem BioActivity, adjusting for assay heterogeneity .
Q. How can molecular docking studies predict interactions between this compound and biological targets?
- Methodology :
- Protein Preparation : Retrieve target structures (e.g., PDB ID 1M17 for EGFR) and optimize via energy minimization (AMBER force field).
- Ligand Docking : Autodock Vina generates binding poses; prioritize poses with hydrogen bonds to thiazole N and sulfonyl O atoms.
- Validation : Compare predicted ΔG values (-9.2 kcal/mol) with experimental IC₅₀ data to validate models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
